molecular formula C22H27NO5 B11162402 7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11162402
M. Wt: 385.5 g/mol
InChI Key: PCCSQTIJPCBNTJ-UHFFFAOYSA-N
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Description

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromen-2-one core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Decahydroisoquinoline Moiety: The decahydroisoquinoline moiety is introduced through a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and a secondary amine.

    Hydroxylation and Etherification: The hydroxylation of the decahydroisoquinoline moiety is achieved using a suitable oxidizing agent, followed by etherification with an appropriate alkylating agent to introduce the oxoethoxy group.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl groups in the chromen-2-one core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group, where nucleophiles can replace the ether linkage.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an analgesic.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its potential use as an anti-inflammatory agent. Additionally, it may interact with neurotransmitter receptors, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar compounds to 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives and decahydroisoquinoline analogs. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and properties. Some examples of similar compounds include:

The uniqueness of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C22H27NO5/c1-14-11-20(25)28-21-15(2)18(7-6-17(14)21)27-13-19(24)23-10-9-22(26)8-4-3-5-16(22)12-23/h6-7,11,16,26H,3-5,8-10,12-13H2,1-2H3

InChI Key

PCCSQTIJPCBNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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